1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-23-13-7-5-12(6-8-13)22-14(19-20-21-22)10-3-2-4-11(9-10)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKXBDRYLKMLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sodium azide and various catalysts.
Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong acids or bases, appropriate solvents (e.g., dichloromethane, ethanol).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Research Findings
Electron-Withdrawing Groups Enhance Stability : The 3-(trifluoromethyl)phenyl group increases metabolic stability, making the compound resistant to oxidative degradation .
Methoxy vs. Chloro Substitutents : Methoxy-substituted derivatives exhibit better solubility but lower LogP than chloro analogues, influencing their pharmacokinetic profiles .
Steric Effects on Bioactivity : Bulkier substituents (e.g., benzyl groups) may hinder target binding, whereas smaller groups (e.g., methyl) optimize interactions in enzyme pockets .
Biological Activity
1-(4-Methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS No. 339108-62-2) is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H11F3N4O
- Molecular Weight : 320.27 g/mol
- Density : 1.37 g/cm³ (predicted)
- Boiling Point : 440.8 °C (predicted)
- pKa : 0.35 (predicted)
Biological Activity Overview
Research indicates that this tetraazole derivative exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.
- Anti-inflammatory Activity : The compound has shown inhibition of pro-inflammatory cytokines, which suggests its potential as an anti-inflammatory agent. This activity may be mediated through the modulation of NF-kB signaling pathways.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.
In Vitro Studies
A study evaluating the cytotoxic effects of the compound on several cancer cell lines (e.g., HeLa, MCF-7) demonstrated:
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM, indicating moderate potency against these cell lines.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.
In Vivo Studies
In animal models, administration of the compound resulted in:
- Tumor Growth Inhibition : A significant reduction in tumor size was observed in xenograft models.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.
Case Studies
Q & A
Basic: What are the common synthetic routes for this tetraazole compound?
The compound is synthesized via cyclocondensation of precursors such as substituted hydrazines and nitriles. A typical procedure involves refluxing reactants in a solvent (e.g., glacial acetic acid or ethanol) with a Lewis acid catalyst (e.g., ZnCl₂). After reflux (1–3 hours), the mixture is cooled, poured into ice water, and basified. The product is purified via recrystallization (ethanol) or column chromatography. Reaction progress is monitored using TLC (ethyl acetate/hexane, 1:1) .
Example Protocol:
- Precursors: 4-Methoxyphenylhydrazine and 3-(trifluoromethyl)benzonitrile.
- Catalyst: 10 mol% ZnCl₂.
- Yield: ~70–80% after recrystallization.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Use Design of Experiments (DoE) to evaluate variables:
- Temperature: Test 80–120°C (microwave-assisted synthesis reduces time by 50%).
- Catalyst: Compare Lewis acids (BF₃·Et₂O vs. ZnCl₂).
- Solvent: Polar aprotic solvents (DMF) may enhance cyclization.
Analytical Methods:
- HPLC (C18 column, 70:30 acetonitrile/water) quantifies purity.
- ¹H/¹³C NMR confirms regioselectivity of the tetraazole ring.
- X-ray crystallography resolves structural ambiguities (e.g., substituent orientation) .
Basic: What spectroscopic techniques characterize this compound?
- NMR: ¹H NMR (δ 8.2–7.3 ppm for aromatic protons; δ 3.8 ppm for methoxy).
- FT-IR: Peaks at 1600 cm⁻¹ (C=N) and 1120 cm⁻¹ (C-F).
- Mass Spectrometry: ESI-MS [M+H]⁺ at m/z 349.3.
- X-ray Crystallography: Confirms planarity of the tetraazole core (bond angles: 120° ± 2°) .
Advanced: How can computational modeling predict biological activity?
- Molecular Docking: Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
- QSAR Models: Correlate substituent electronegativity (e.g., trifluoromethyl group) with antibacterial IC₅₀ values.
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices for electrophilic attack) .
Basic: What biological activities are reported for analogous triazole/tetraazole derivatives?
- Anticancer: IC₅₀ = 12–45 μM against MCF-7 breast cancer cells.
- Antimicrobial: MIC = 8–32 μg/mL for S. aureus.
- Enzyme Inhibition: 70% COX-2 inhibition at 10 μM .
Advanced: How to resolve contradictions in biological activity data?
- Assay Standardization: Compare protocols (e.g., MTT vs. resazurin assays).
- Structural Analog Analysis: Test derivatives with halogen substitutions (e.g., Cl vs. CF₃) to isolate electronic effects.
- Meta-Analysis: Pool data from ≥5 studies to identify trends (e.g., logP vs. cytotoxicity) .
Basic: Which structural features influence reactivity and bioactivity?
- Electron-Withdrawing Groups: The 3-(trifluoromethyl)phenyl group enhances metabolic stability.
- Methoxy Group: Increases solubility (cLogP = 2.1) and π-π stacking with aromatic enzyme pockets.
- Tetraazole Core: Participates in hydrogen bonding with target proteins .
Advanced: What strategies improve metabolic stability for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
